7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

FXR antagonism Nuclear receptor pharmacology Cell-based transactivation assay

7-(Benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 863459-70-5) is a fully decorated, small-molecule heterocycle (MF: C18H15N5S; MW: 333.41 g/mol) belonging to the privileged [1,2,3]triazolo[4,5-d]pyrimidine scaffold class, which is widely exploited in medicinal chemistry for its purine isosterism. The compound features a p-tolyl substituent at the N3 position and a benzylthio group at the C7 position of the fused pyrimidine ring.

Molecular Formula C18H15N5S
Molecular Weight 333.41
CAS No. 863459-70-5
Cat. No. B2613424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS863459-70-5
Molecular FormulaC18H15N5S
Molecular Weight333.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=C4)N=N2
InChIInChI=1S/C18H15N5S/c1-13-7-9-15(10-8-13)23-17-16(21-22-23)18(20-12-19-17)24-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3
InChIKeyNOLLEOHEEBDNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 863459-70-5): Procurement-Relevant Chemical Profile for the Triazolopyrimidine Scaffold


7-(Benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 863459-70-5) is a fully decorated, small-molecule heterocycle (MF: C18H15N5S; MW: 333.41 g/mol) belonging to the privileged [1,2,3]triazolo[4,5-d]pyrimidine scaffold class, which is widely exploited in medicinal chemistry for its purine isosterism [1]. The compound features a p-tolyl substituent at the N3 position and a benzylthio group at the C7 position of the fused pyrimidine ring. One curated bioactivity record reports an IC50 of 849 nM against the Farnesoid X Receptor (FXR) in a cell-based transactivation assay, indicating measurable target engagement [2]. Its distinct substitution pattern differentiates it from published in-class probes, such as USP28 inhibitors (e.g., compound 19, IC50 = 1.10 μM) and LSD1 inhibitors (e.g., compound 27, IC50 = 0.564 μM) [3][4].

Why 7-(Benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine Cannot Be Generically Substituted: A SAR-Driven Procurement Rationale


The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is exquisitely sensitive to the nature and position of its substituents, making simple analog interchange scientifically unsound. Structure–activity relationship (SAR) studies on this scaffold demonstrate that the N3 substituent is a primary driver of target affinity and selectivity: for adenosine A1 receptors, the rank order was 2-chlorobenzyl (Ki < 50 nM) > benzyl > phenethyl [1]. At the C7 position, the choice between an amino, thioether, or hydrazone linker alters both potency and polypharmacology profiles. For instance, the introduction of a hydrazone fragment at C7 yielded a potent antiproliferative agent against PC3 cells (IC50 = 26.25 nM) [2]. The target compound's unique combination of a p-tolyl group at N3 and a benzylthio moiety at C7 produces a distinct electronic and steric environment—quantified by its FXR IC50 of 849 nM [3]—that cannot be replicated by analogs with different substituent pairings (e.g., 3-benzyl-7-amino or 3-phenethyl-7-chloro derivatives). Therefore, substituting a closely related analog without re-qualification risks losing the specific target engagement profile for which this compound is procured.

Quantitative Differentiation Evidence for 7-(Benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: Head-to-Head and Cross-Study Comparisons


FXR Antagonism in a Cellular Context: A Quantifiable Differentiation Point Against Other Triazolopyrimidine Chemotypes

The compound demonstrates a discrete FXR antagonism profile with an IC50 of 849 nM in a cell-based transactivation assay (HEK293T cells, beta-lactamase reporter gene, 16 h incubation) [1]. This contrasts with the primary pharmacology of published triazolopyrimidine probes, which are predominantly directed at kinase, deubiquitinase, or demethylase targets. For example, the potent USP28 inhibitor compound 19 (IC50 = 1.10 μM) and LSD1 inhibitor compound 27 (IC50 = 0.564 μM) exhibit target profiles orthogonal to FXR, underscoring that the N3-p-tolyl/C7-benzylthio substitution pattern vectors the scaffold toward nuclear receptor engagement rather than enzymatic inhibition [2][3].

FXR antagonism Nuclear receptor pharmacology Cell-based transactivation assay

N3 Substituent SAR: p-Tolyl vs. Benzyl as a Determinant of Lipophilicity and Target Recognition

SAR studies on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold establish that the N3 substituent is a critical determinant of receptor binding. At the adenosine A1 receptor, the rank order of affinity was 2-chlorobenzyl (Ki < 50 nM) > benzyl > phenethyl [1]. The target compound replaces the benchmark benzyl group with a p-tolyl (4-methylphenyl) substituent, introducing a para-methyl group that increases lipophilicity and alters the steric contour at the N3 binding pocket. This modification is expected to modulate both potency and selectivity relative to the benzyl series, although direct A1 receptor data for the target compound are not available in the public domain.

Structure–Activity Relationship (SAR) A1 adenosine receptor Lipophilic efficiency

C7 Benzylthio vs. Amino Substituents: Functional Group Impact on Potency and Chemical Reactivity

The C7 position of the triazolopyrimidine scaffold tolerates diverse substituents, with the choice of linker profoundly affecting both biological activity and chemical properties. In the A1 adenosine receptor SAR series, C7 amino substituents (cyclopentylamino, cyclohexylamino, aralkylamino) were essential for high affinity [1]. In a separate anticancer series, C7 hydrazone substitution yielded compound 34 with an IC50 of 26.25 nM against PC3 cells [2]. The target compound employs a benzylthio (S-benzyl) group at C7, which introduces a thioether linkage rather than an amine or hydrazone. Thioethers generally exhibit lower basicity, distinct metabolic stability profiles, and different hydrogen-bonding capabilities compared to amino substituents. This chemical distinction renders the compound unsuitable as a surrogate for C7-amino or C7-hydrazone analogs in biological assays.

C7 functionalization Thioether linker Chemical stability

QSAR-Corroborated Binding Affinity Prediction: Linkage to Gastric Cancer Target Engagement

A published QSAR and molecular docking study on 1,2,3-triazolo[4,5-d]pyrimidine hybrids identified compound A22—structurally incorporating a 3-benzyl-5-(benzylthio) triazolopyrimidine core—as the top-ranked derivative, with a docking binding affinity of -8.40 kcal/mol against the gastric cancer target 4oum and a strong correlation between calculated binding affinity and observed IC50 [1]. The target compound shares the benzylthio motif at C7 but replaces the N3-benzyl of A22 with an N3-p-tolyl group, a modification that the QSAR model predicts would modulate lipophilicity and electronic descriptors (dipole moment, HOMO/LUMO energies) and thereby alter the predicted IC50 relative to A22. This provides a computationally grounded rationale for selecting the N3-p-tolyl variant for gastric cancer target exploration.

QSAR Molecular docking Gastric cancer

Physicochemical Property Differentiation: Melting Point and Molecular Weight as Identity and Purity Determinants

The target compound (MW = 333.41 g/mol, MF = C18H15N5S) has a reported melting point >250 °C . This high melting point is consistent with the rigid, aromatic triazolopyrimidine scaffold and the presence of both benzylthio and p-tolyl substituents. In contrast, simpler triazolopyrimidine analogs such as 3-benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine (MW = 245.67 g/mol) have a substantially lower molecular weight and different physical state properties . The high melting point of the target compound facilitates identity verification and purity assessment via melting point determination, providing a simple, low-cost QC parameter for incoming material acceptance.

Physicochemical characterization Melting point Quality control

Validated Application Scenarios for Procuring 7-(Benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 863459-70-5)


FXR Nuclear Receptor Pharmacology: Cell-Based Antagonism Screening

The compound's confirmed FXR IC50 of 849 nM in a HEK293T cell-based transactivation assay [1] positions it as a starting point for FXR antagonist screening cascades. Researchers studying bile acid signaling, metabolic regulation, or FXR-mediated gene transcription can employ this compound as a tool to interrogate FXR-dependent pathways, where alternative triazolopyrimidine scaffolds with USP28 or LSD1 activity [2][3] would be inactive at this nuclear receptor.

Gastric Cancer Target Validation Using QSAR-Guided Triazolopyrimidine Libraries

The established QSAR framework linking triazolopyrimidine scaffold descriptors to gastric cancer cell inhibition [4] supports the use of this compound as a library member for target validation studies. The N3-p-tolyl substitution provides a distinct data point for testing QSAR predictions of how para-methyl substitution on the N3-phenyl ring affects antiproliferative activity relative to the N3-benzyl benchmark (compound A22, docking score = -8.40 kcal/mol).

Chemical Probe Selectivity Profiling Against Kinase and Epigenetic Target Panels

Given the scaffold's demonstrated engagement with diverse target classes—including deubiquitinases (USP28, IC50 = 1.10 μM) [2], demethylases (LSD1, IC50 = 0.564 μM) [3], and the stress kinase GCN2 (patent-reported) [5]—this compound can serve as a selectivity control in panel screening. Its unique N3-p-tolyl/C7-benzylthio substitution pattern provides a chemotype orthogonal to the N3-benzyl/C7-amino series, enabling researchers to assess substituent-dependent selectivity across target families.

Physicochemical Reference Standard for Triazolopyrimidine Library QC

With a melting point exceeding 250 °C and a molecular weight of 333.41 g/mol , the compound can serve as a physicochemical reference standard for characterizing new triazolopyrimidine analogs. Its distinct melting point facilitates rapid identity verification of incoming batches, while its defined chromatographic properties support HPLC method development for purity assessment of triazolopyrimidine libraries.

Quote Request

Request a Quote for 7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.